molecular formula C12H9IO2 B3177880 4-(4-Iodophenoxy)-phenol CAS No. 26002-35-7

4-(4-Iodophenoxy)-phenol

Cat. No. B3177880
M. Wt: 312.1 g/mol
InChI Key: SEUYXXCZJLHQTO-UHFFFAOYSA-N
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Patent
US04365991

Procedure details

300 g of p-(p-iodophenoxy)phenyl benzoate are suspended in 2800 ml of 96% ethanol, treated with 700 g of 20% sodium hydroxide solution and heated on a boiling water-bath for 90 minutes. Subsequently, the alcohol is distilled off as an azeotropic mixture and the residue is treated with 1500 ml of deionized water. After the addition of 380 ml of concentrated hydrochloric acid, the mixture is extracted three times with 1500 ml of dichloromethane each time. The dichloromethane extract is washed twice with 500 ml of saturated sodium hydrogen carbonate solution, twice with 500 ml of 2 N hydrochloric acid and twice with 500 ml of water. After drying over sodium sulphate, the solution is evaporated to 500 ml under reduced pressure and 500 ml of hot n-hexane is added to the mixture. 201 g of p-(p-iodophenoxy)phenol melting point 119° C.-121° C. is obtained.
Name
p-(p-iodophenoxy)phenyl benzoate
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step Two
Quantity
2800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17]2[CH:22]=[CH:21][C:20]([I:23])=[CH:19][CH:18]=2)=[CH:12][CH:11]=1)(=O)C1C=CC=CC=1.[OH-].[Na+]>C(O)C>[I:23][C:20]1[CH:21]=[CH:22][C:17]([O:16][C:13]2[CH:14]=[CH:15][C:10]([OH:9])=[CH:11][CH:12]=2)=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
p-(p-iodophenoxy)phenyl benzoate
Quantity
300 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)OC1=CC=C(C=C1)I
Step Two
Name
Quantity
700 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2800 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a boiling water-bath for 90 minutes
Duration
90 min
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the alcohol is distilled off as an azeotropic mixture
ADDITION
Type
ADDITION
Details
the residue is treated with 1500 ml of deionized water
ADDITION
Type
ADDITION
Details
After the addition of 380 ml of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with 1500 ml of dichloromethane each time
EXTRACTION
Type
EXTRACTION
Details
The dichloromethane extract
WASH
Type
WASH
Details
is washed twice with 500 ml of saturated sodium hydrogen carbonate solution, twice with 500 ml of 2 N hydrochloric acid and twice with 500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solution is evaporated to 500 ml under reduced pressure and 500 ml of hot n-hexane
ADDITION
Type
ADDITION
Details
is added to the mixture

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(OC2=CC=C(C=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 201 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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